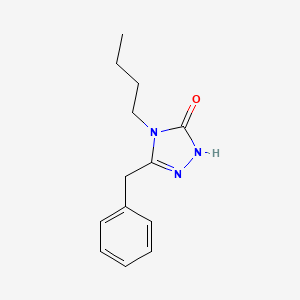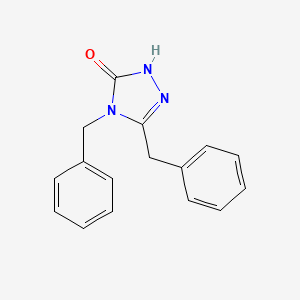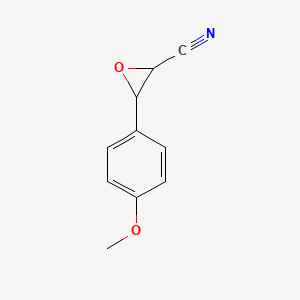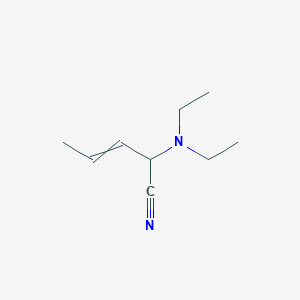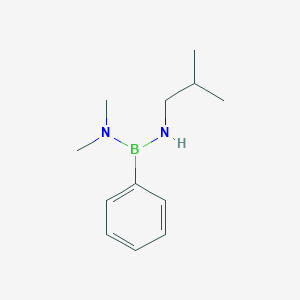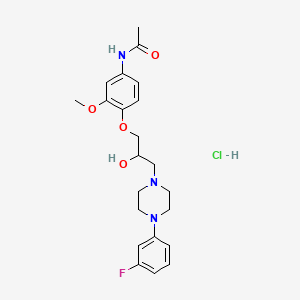
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the phenoxy and piperazino groups, followed by their coupling. Typical reaction conditions might include:
Reagents: Acetyl chloride, methoxyphenol, fluorophenylpiperazine, and propanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride could have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique properties in industrial processes.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating biological responses.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-phenylpiperazino)-2-propanol hydrochloride
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(4-fluorophenyl)piperazino)-2-propanol hydrochloride
Uniqueness
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may have unique properties due to the presence of the fluorophenyl group, which could influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
79403-71-7 |
|---|---|
Molekularformel |
C22H29ClFN3O4 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
N-[4-[3-[4-(3-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28FN3O4.ClH/c1-16(27)24-18-6-7-21(22(13-18)29-2)30-15-20(28)14-25-8-10-26(11-9-25)19-5-3-4-17(23)12-19;/h3-7,12-13,20,28H,8-11,14-15H2,1-2H3,(H,24,27);1H |
InChI-Schlüssel |
SNRTVNQYDGTZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)F)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
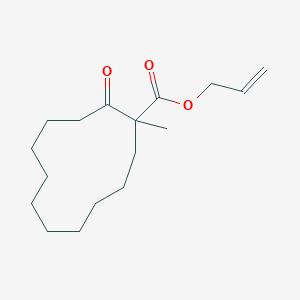
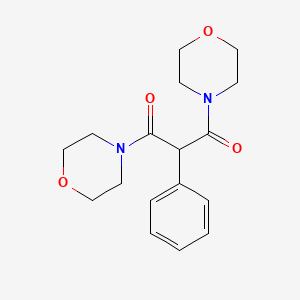


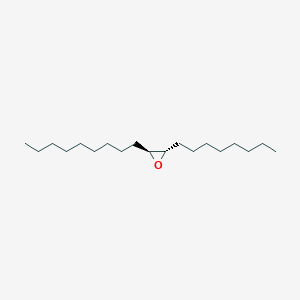

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
